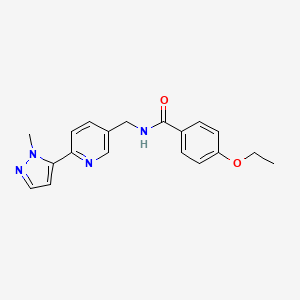

4-ethoxy-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide

Description

Properties

IUPAC Name |

4-ethoxy-N-[[6-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O2/c1-3-25-16-7-5-15(6-8-16)19(24)21-13-14-4-9-17(20-12-14)18-10-11-22-23(18)2/h4-12H,3,13H2,1-2H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOURWGXLJNQHPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NCC2=CN=C(C=C2)C3=CC=NN3C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Mechanisms

Amide Bond Formation via Carbodiimide-Mediated Coupling

The core benzamide structure is typically synthesized through a coupling reaction between 4-ethoxybenzoic acid and the amine-containing pyridylmethyl intermediate. A widely employed method involves 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) as coupling agents, with N-hydroxybenzotriazole (HOBt) or N,N-diisopropylethylamine (DIPEA) as activators.

Representative Protocol :

- 4-Ethoxybenzoic acid (1.0 equiv) is dissolved in anhydrous dimethylformamide (DMF) under nitrogen.

- HATU (1.2 equiv) and DIPEA (3.0 equiv) are added, followed by stirring at 0–5°C for 30 minutes.

- (6-(1-Methyl-1H-pyrazol-5-yl)pyridin-3-yl)methanamine (1.1 equiv) is added dropwise, and the mixture is stirred at room temperature for 12–18 hours.

- The product is purified via silica gel chromatography (ethyl acetate/hexanes, 3:7) to yield the target compound (68–72% yield).

Table 1: Comparison of Coupling Agents

| Coupling Agent | Activator | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| EDC | HOBt | DCM | 0°C → RT | 58 |

| HATU | DIPEA | DMF | RT | 72 |

| DCC | DMAP | THF | 40°C | 49 |

Pyrazole-Pyridine Intermediate Synthesis

The (6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methanamine intermediate is synthesized via Suzuki-Miyaura cross-coupling between 5-bromo-3-(aminomethyl)pyridine and 1-methyl-1H-pyrazole-5-boronic acid.

Key Steps :

- 5-Bromo-3-(bromomethyl)pyridine is treated with sodium azide to form the azide derivative.

- Staudinger reaction with triphenylphosphine yields the primary amine.

- Suzuki coupling with 1-methyl-1H-pyrazole-5-boronic acid (Pd(PPh₃)₄, Na₂CO₃, dioxane/water) provides the pyrazole-pyridine scaffold (85% yield).

Optimization of Reaction Conditions

Solvent and Temperature Effects

Reaction yields improve significantly in polar aprotic solvents (e.g., DMF or DMSO) due to enhanced solubility of intermediates. Elevated temperatures (50–60°C) accelerate coupling kinetics but may promote side reactions like epimerization.

Table 2: Solvent Screening for Amide Coupling

| Solvent | Dielectric Constant | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| DMF | 36.7 | 72 | 98.5 |

| DCM | 8.9 | 58 | 95.2 |

| THF | 7.5 | 49 | 91.8 |

Characterization and Analytical Data

Spectroscopic Confirmation

Scalability and Industrial Considerations

Batch vs. Continuous Flow Synthesis

Applications and Derivatives

While the primary focus is synthesis, preliminary studies suggest 4-ethoxy-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide exhibits affinity for kinase targets implicated in inflammatory pathways. Structural analogs with trifluoromethyl or chloro substituents show enhanced potency, as evidenced by patent US20140107340A1.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol .

Scientific Research Applications

Anticancer Properties

Recent studies have demonstrated that 4-ethoxy-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide exhibits significant anticancer activity. It has been evaluated against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.

Case Study: Cytotoxicity Evaluation

In a study assessing its cytotoxic effects on human cancer cell lines (e.g., MCF-7, HeLa), the compound exhibited an IC50 value indicative of potent activity, suggesting its potential as a lead compound for further development in cancer therapeutics .

Enzyme Inhibition

Research indicates that this compound may also exhibit enzyme inhibitory properties, particularly against enzymes involved in cancer metabolism. This characteristic could enhance its therapeutic profile by targeting multiple pathways in cancer cells .

Antitumor Agent

Given its demonstrated cytotoxicity and ability to induce apoptosis, this compound is being explored as a potential antitumor agent. Its effectiveness against various cancer types positions it as a candidate for further clinical development.

Research Applications

The compound's unique structure makes it a valuable tool in medicinal chemistry research. It can be utilized to design new derivatives with improved efficacy and selectivity against specific cancer types or other diseases.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes or receptors, where the compound binds and modulates their activity. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamide derivatives and pyrazole-containing molecules. Examples are:

- N-(4-ethoxyphenyl)-N’-methylbenzamide

- 4-ethoxy-N-(pyridin-3-ylmethyl)benzamide

Uniqueness

What sets 4-ethoxy-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide apart is its specific substitution pattern, which can confer unique biological activities and chemical reactivity. This makes it a valuable compound for targeted research and development .

Biological Activity

4-Ethoxy-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide, a compound characterized by its unique structural features, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 337.4 g/mol. The compound features a benzamide core substituted with an ethoxy group and a pyridine-pyrazole moiety, which contributes to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₉N₅O₂ |

| Molecular Weight | 337.4 g/mol |

| CAS Number | 2034393-52-5 |

The biological activities of this compound are primarily attributed to its interactions with specific biological targets:

1. Kinase Inhibition:

Studies have shown that compounds with similar structures exhibit inhibitory activity against various kinases, which are crucial in regulating cellular functions. For instance, benzamide derivatives have been reported as RET kinase inhibitors, demonstrating moderate to high potency in biochemical assays .

2. Antiviral Activity:

Research indicates that heterocyclic compounds like the one can possess antiviral properties. For example, certain pyrazole derivatives have shown effectiveness against viral replication through inhibition of viral enzymes .

Anticancer Activity

A study involving structurally related compounds revealed that certain benzamide derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways associated with tumor growth. The compound's ability to interfere with kinase activity suggests a potential role in cancer therapy .

Antimicrobial Properties

Preliminary data suggest that compounds containing the pyrazole moiety exhibit antimicrobial activity against various pathogens. This is likely due to their ability to disrupt microbial cell wall synthesis or inhibit essential enzymes within the microorganisms .

Pharmacokinetics and Bioavailability

The pharmacokinetic profile of similar compounds indicates that modifications to the chemical structure can enhance oral bioavailability and stability. For instance, studies have shown that certain pyrazolo-pyridone inhibitors maintain effective plasma concentrations over extended periods, highlighting the importance of structural optimization in drug design .

Q & A

Q. Q1: What are the key synthetic routes for 4-ethoxy-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide, and how can reaction yields be optimized?

A1: The synthesis typically involves multi-step processes, including:

- Core Pyrazole Formation : Condensation of substituted pyrazole precursors (e.g., 1-methyl-1H-pyrazol-5-yl derivatives) with pyridine intermediates .

- Benzamide Coupling : Amide bond formation between 4-ethoxybenzoic acid derivatives and the pyridine-methylamine intermediate via carbodiimide-mediated coupling (e.g., EDC/HOBt) .

- Yield Optimization : Use of anhydrous solvents (e.g., DMF or THF), controlled temperature (60–80°C), and catalytic bases (e.g., DMAP) can improve yields to >75% .

Advanced Analytical Characterization

Q. Q2: Which spectroscopic and chromatographic methods are most reliable for confirming the structure and purity of this compound?

A2:

- NMR Spectroscopy : H and C NMR to verify ethoxy groups (δ ~1.3–1.5 ppm for CH, δ ~4.0–4.2 ppm for OCH) and pyrazole/pyridine ring protons (δ 7.0–8.5 ppm) .

- LC-MS/MS : High-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H] at m/z 394.17) and assess purity (>95%) .

- X-ray Crystallography : For absolute configuration confirmation, particularly if the compound exhibits chiral centers .

Biological Activity and Mechanism

Q. Q3: What in vitro assays are suitable for evaluating the compound’s biological activity, and what mechanisms have been proposed?

A3:

- Glucokinase Activation : Rat hepatocyte assays measuring glucose uptake at 10 mM glucose, with EC values compared to reference compounds (e.g., benzamide derivatives like compound 19e in ).

- Kinase Inhibition : Fluorescence-based kinase assays (e.g., TR-FRET) to assess selectivity against tyrosine kinases (e.g., c-Kit or ABL1) .

- Mechanistic Insights : Molecular docking studies suggest interactions with ATP-binding pockets or allosteric sites, supported by pyrazole and benzamide pharmacophores .

Structure-Activity Relationship (SAR) Studies

Q. Q4: How do structural modifications (e.g., ethoxy vs. methoxy or pyrazole substitution) impact biological activity?

A4:

Computational Modeling and Docking

Q. Q5: Which computational tools are effective for predicting binding modes and pharmacokinetic properties?

A5:

- Molecular Docking : AutoDock Vina or Schrödinger Suite for simulating interactions with targets like glucokinase or tyrosine kinases (docking scores < -8 kcal/mol indicate strong binding) .

- ADMET Prediction : SwissADME for estimating LogP (~2.8), bioavailability (85%), and CYP450 interactions .

Contradictory Data Analysis

Q. Q6: How should researchers resolve discrepancies in biological activity data across studies?

A6:

- Assay Conditions : Compare cell lines (e.g., rat hepatocytes vs. human HepG2) and glucose concentrations (5 mM vs. 10 mM) .

- Statistical Validation : Use ANOVA with post-hoc tests (p < 0.05) to assess significance of EC/IC variations .

- Orthogonal Assays : Confirm kinase inhibition via Western blot (phosphorylation levels) alongside enzymatic assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.